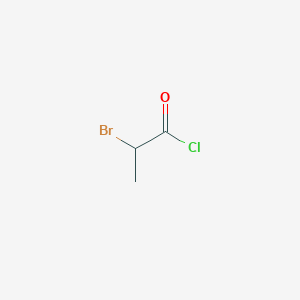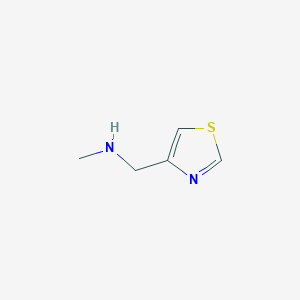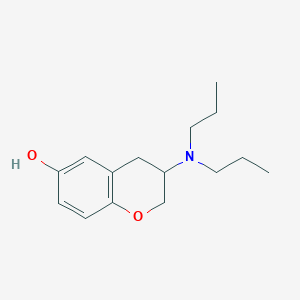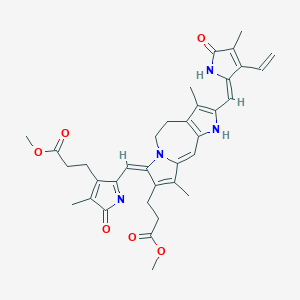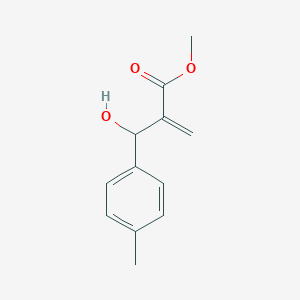![molecular formula C10H12F3NO B055902 1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone CAS No. 120568-87-8](/img/structure/B55902.png)
1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone, commonly known as trifluoromethyl ketone, is a chemical compound with the molecular formula C11H13F3NO. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
作用機序
The mechanism of action of trifluoromethyl ketone is not well understood. However, it is believed to inhibit the activity of certain enzymes, such as proteases and esterases, by irreversibly binding to their active sites. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
Trifluoromethyl ketone has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of proteases, which are enzymes that break down proteins. This inhibition can lead to the accumulation of proteins in cells and tissues, which can have a variety of effects on cellular function. Trifluoromethyl ketone has also been shown to inhibit the activity of esterases, which are enzymes that break down esters. This inhibition can lead to the accumulation of esters in cells and tissues, which can have a variety of effects on cellular function.
実験室実験の利点と制限
Trifluoromethyl ketone has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be purified through a variety of methods. It has also been shown to have a wide range of potential applications in various fields. However, there are also limitations to its use. Trifluoromethyl ketone can be toxic and must be handled with care. In addition, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of trifluoromethyl ketone. One potential direction is the development of new synthetic methods for the compound. This could include the development of more efficient and environmentally friendly methods for synthesizing trifluoromethyl ketone. Another potential direction is the study of its potential applications in imaging and diagnostic applications. This could include the development of new imaging agents based on trifluoromethyl ketone. Finally, the mechanism of action of trifluoromethyl ketone could be further studied to better understand its biochemical and physiological effects.
合成法
Trifluoromethyl ketone can be synthesized through a variety of methods, including the reaction of trifluoroacetic acid with an amine or the reaction of a ketone with trifluoromethyl iodide. One of the most common methods for synthesizing trifluoromethyl ketone is the reaction of ethyl trifluoroacetate with an amine in the presence of a Lewis acid catalyst. The resulting product can be purified through a series of distillation and recrystallization steps.
科学的研究の応用
Trifluoromethyl ketone has a wide range of potential applications in scientific research. It has been used as a building block for the synthesis of various pharmaceuticals and agrochemicals. It has also been used as a reagent in organic synthesis and as a catalyst in various chemical reactions. In addition, trifluoromethyl ketone has been studied for its potential use in imaging and diagnostic applications.
特性
| 120568-87-8 | |
分子式 |
C10H12F3NO |
分子量 |
219.2 g/mol |
IUPAC名 |
1-[(3R,4S)-3,4-bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H12F3NO/c1-3-7-5-14(6-8(7)4-2)9(15)10(11,12)13/h3-4,7-8H,1-2,5-6H2/t7-,8+ |
InChIキー |
OMYGRRAWGYIDIZ-OCAPTIKFSA-N |
異性体SMILES |
C=C[C@H]1CN(C[C@H]1C=C)C(=O)C(F)(F)F |
SMILES |
C=CC1CN(CC1C=C)C(=O)C(F)(F)F |
正規SMILES |
C=CC1CN(CC1C=C)C(=O)C(F)(F)F |
同義語 |
Pyrrolidine, 3,4-diethenyl-1-(trifluoroacetyl)-, cis- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





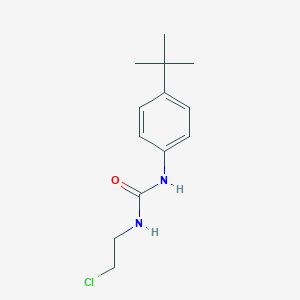

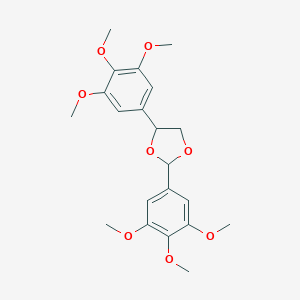
![(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B55833.png)
